molecular formula C25H29NO5 B2363026 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637753-23-2

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2363026
CAS No.: 637753-23-2
M. Wt: 423.509
InChI Key: GVDOWTXYHZFDNZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 3,4-dimethoxyphenylpropionic acid with appropriate reagents to form the chromen-4-one structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.

  • Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 7-keto derivatives.

  • Reduction: : Formation of dihydrochromen-4-one derivatives.

  • Substitution: : Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic use in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin derivatives: : These compounds share the chromen-4-one core but may differ in their substituents and functional groups.

  • Flavonoids: : These compounds also contain a chromen-4-one structure and are known for their antioxidant properties.

Uniqueness

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-15-9-11-26(12-10-15)14-19-20(27)7-6-18-24(28)23(16(2)31-25(18)19)17-5-8-21(29-3)22(13-17)30-4/h5-8,13,15,27H,9-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDOWTXYHZFDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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